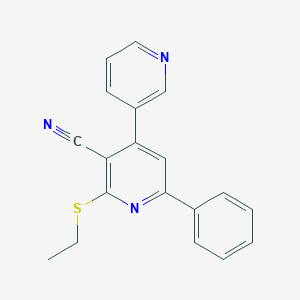
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with ethylthio, pyridinyl, and phenyl groups
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other substituents using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(Methylthio)-4-(3-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-(2-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a different position of the pyridinyl group.
2-(Ethylthio)-4-(3-pyridinyl)-6-(4-methylphenyl)-3-pyridinecarbonitrile: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H15N3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3S/c1-2-23-19-17(12-20)16(15-9-6-10-21-13-15)11-18(22-19)14-7-4-3-5-8-14/h3-11,13H,2H2,1H3 |
InChI Key |
MNNKYPZZGNLWFR-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















